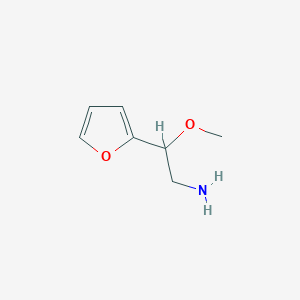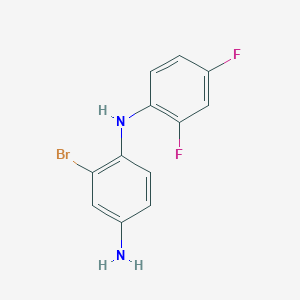
2-溴-1-N-(2,4-二氟苯基)苯-1,4-二胺
描述
2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C12H9BrF2N2. It is a derivative of benzene, featuring bromine, fluorine, and amine functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
科学研究应用
2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often require the use of solvents like ethanol, chloroform, or dichloromethane, and catalysts such as palladium or copper compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of quinones or amines .
作用机制
The mechanism of action of 2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
相似化合物的比较
Similar Compounds
2-Bromo-1,4-difluorobenzene: A simpler analog with similar reactivity but lacking the amine groups.
N-(2,4-Difluorophenyl)benzamide: Shares the 2,4-difluorophenyl group but has different functional groups and reactivity.
Uniqueness
2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine is unique due to its combination of bromine, fluorine, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various research applications .
属性
IUPAC Name |
2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORIOODRBDTNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


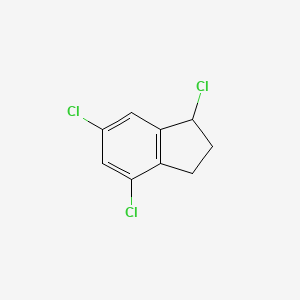
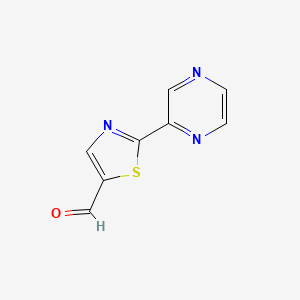
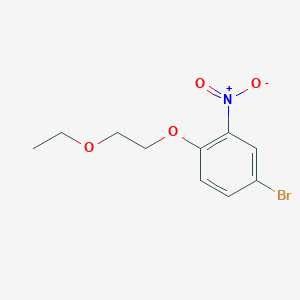
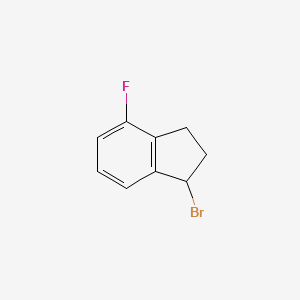

![1-bromo-3-[(2-methylpropoxy)methyl]benzene](/img/structure/B1444947.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
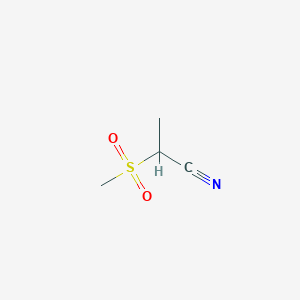
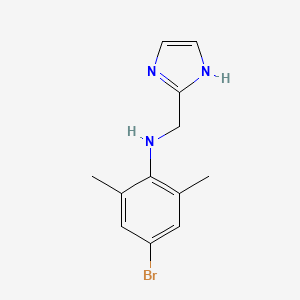
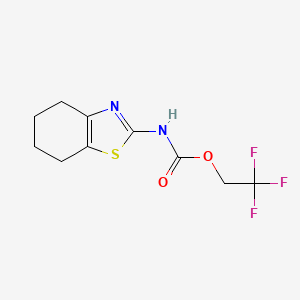
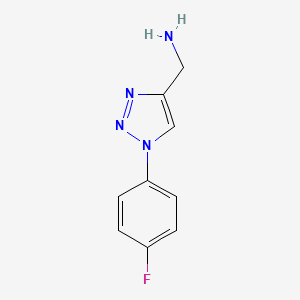
![2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
